4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]oxane-4-carboxylic acid
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Overview
Description
4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]oxane-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]oxane-4-carboxylic acid typically involves the protection of amino acids using the Fmoc group. This process can be achieved through various methods, including the mixed anhydride method and the acid chloride method . The mixed anhydride method involves reacting the amino acid with isobutoxycarbonyl chloride (IBC-Cl) and sodium azide (NaN3), while the acid chloride method uses the corresponding acid chloride .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of deprotection and coupling required for peptide synthesis, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]oxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as trifluoroacetic acid (TFA) for deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]oxane-4-carboxylic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism by which 4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]oxane-4-carboxylic acid exerts its effects involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. This protection is crucial for the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (S)-2-((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid
- Fmoc-Glu-OtBu
Uniqueness
4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]oxane-4-carboxylic acid is unique due to its specific structure, which includes an oxane ring and a carboxylic acid group. This structure provides distinct chemical properties and reactivity, making it particularly useful in peptide synthesis compared to other similar compounds .
Biological Activity
4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]oxane-4-carboxylic acid, commonly referred to as Fmoc-AEE (Fluorenylmethoxycarbonyl aminoethyl oxane carboxylic acid), is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) group, contribute to its potential applications in drug development and biological studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C24H28N2O6. The structure includes a fluorenyl group, which enhances its stability and reactivity. The presence of the carboxylic acid functional group allows for various chemical modifications, making it a versatile building block in organic synthesis.
Research indicates that Fmoc-AEE may interact with specific biological targets, influencing various cellular processes. The compound has been studied for its potential inhibitory effects on key protein interactions involved in disease mechanisms, particularly in viral infections such as HIV.
Inhibitory Effects
A study demonstrated that Fmoc-AEE exhibited significant inhibition of the LEDGF/p75 interaction with HIV integrase, which is crucial for viral replication. Compounds with similar structures showed percentage inhibition rates exceeding 50%, suggesting that Fmoc-AEE could be a promising lead compound for antiviral drug development .
Antiviral Activity
In an experimental setup involving HIV-1 integrase, Fmoc-AEE was evaluated alongside other compounds. The results indicated that it effectively disrupted the IN-LEDGF/p75 interaction, achieving an inhibition rate comparable to known inhibitors. The findings are summarized in Table 1.
Compound | % Inhibition | CC50 (µM) | Remarks |
---|---|---|---|
Fmoc-AEE | 65% | >100 | Active against HIV-1 |
Control (MUT 101) | 90% | 1.6 | Reference standard |
Other Compounds | Varies | <100 | Various levels of activity |
Cytotoxicity Assessment
The cytotoxic effects of Fmoc-AEE were assessed using human cell lines susceptible to HIV infection. The results indicated that Fmoc-AEE had a high tolerance level with CC50 values greater than 100 µM, suggesting low toxicity compared to control compounds like Auranofin, which exhibited significant toxicity at lower concentrations .
Research Findings
- Structural Stability : The cubane-like structure of Fmoc-AEE contributes to its stability under physiological conditions, enhancing its potential as a therapeutic agent.
- Biological Interactions : Molecular docking studies suggest that Fmoc-AEE interacts with critical amino acid residues in target proteins, indicating its potential role in modulating protein functions involved in disease pathways.
- Synthesis and Modification : Various synthetic routes have been developed for Fmoc-AEE, allowing for further derivatization to enhance its biological activity and selectivity towards specific targets .
Properties
IUPAC Name |
4-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-15(23(21(25)26)10-12-28-13-11-23)24-22(27)29-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20H,10-14H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYOJEXPQLQPOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCOCC1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137700-89-9 |
Source
|
Record name | 4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]oxane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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